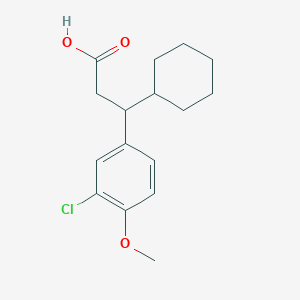

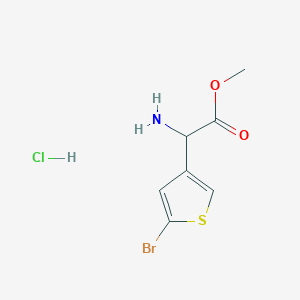

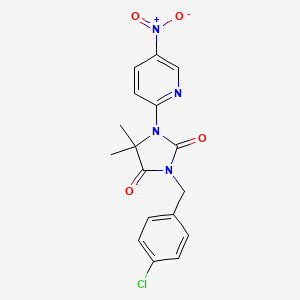

(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C13H11N3O5 . It is used as an intermediate in the synthesis of certain pharmaceuticals .

Synthesis Analysis

The synthesis of a similar compound, lenalidomide nitro precursor, has been studied. The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.546±0.06 g/cm3, a melting point of >250°C (dec.), and a boiling point of 616.6±55.0 °C .科学的研究の応用

N-Nitroso- and N-Nitraminotetrazoles Synthesis

The synthesis of N-nitroso- and N-nitraminotetrazoles from aminotetrazoles through direct nitration or dehydration of corresponding nitrates showcases a methodological approach to synthesizing nitro and nitroso compounds. This process involves acetic anhydride and HNO3, highlighting the role of nitration in modifying molecular structures and enhancing certain properties, such as detonation velocities comparable to TNT and nitroglycerin (Karaghiosoff et al., 2006).

Nitration of Methyl Substituted Indole-3-Aldehydes

The nitration of methyl derivatives of indole-3-aldehyde in acetic acid medium results in the formation of 6-nitro derivatives along with other nitro-indole compounds. This illustrates the specificity of nitration reactions and their influence on the molecular structure of indole derivatives, which could be related to the broader research interests in nitro-substituted compounds (Berti, Settimo, & Livi, 1964).

Novel Oxidations of 1,3-Disubstituted Indoles

The study on oxidation versus nitration of 1,3-disubstituted indole derivatives with nitric acid in acetic acid revealed novel functionalized 2-hydroxyindolenines. This work not only showcases the versatility of nitration reactions but also opens up possibilities for synthesizing novel compounds with unique properties, which might include derivatives like "(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid" (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

The method of introducing substituents, including nitro groups into the benzene nucleus of indole derivatives, showcases the chemical versatility of nitration reactions. This process emphasizes the significance of nitration in the functional modification of indole compounds, potentially applicable to the synthesis and study of "this compound" (Terent'ev et al., 1969).

作用機序

Target of Action

The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

The compound acts as a ligand for cereblon , binding to the enzyme and inducing it to degrade specific proteins . In particular, it has been shown to cause the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, which play key roles in the regulation of immune response and hematopoiesis . The downstream effects of this disruption can include changes in cell proliferation and differentiation, potentially contributing to the compound’s antitumor effects .

Result of Action

The molecular and cellular effects of the compound’s action include changes in protein levels due to the degradation of IKZF1 and IKZF3 . These changes can alter cellular functions and behaviors, potentially leading to antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the pH and temperature of the cellular environment can affect the compound’s stability and its ability to bind to cereblon . Additionally, the presence of other molecules, such as competing ligands or inhibitors, could influence the compound’s efficacy .

特性

IUPAC Name |

2-(5-nitro-3-oxo-1H-isoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(14)5-11-4-6-1-2-7(12(16)17)3-8(6)10(11)15/h1-3H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLRVRCSFIJQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2760925.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)